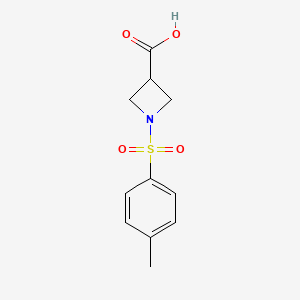

1-Tosylazetidine-3-carboxylic acid

Übersicht

Beschreibung

1-Tosylazetidine-3-carboxylic acid is a chemical compound with the CAS Number: 92993-58-3. Its molecular weight is 255.29 and its IUPAC name is 1-[(4-methylphenyl)sulfonyl]-3-azetidinecarboxylic acid .

Synthesis Analysis

Azetidines, which include this compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO4S/c1-8-2-4-10(5-3-8)17(15,16)12-6-9(7-12)11(13)14/h2-5,9H,6-7H2,1H3,(H,13,14) .Chemical Reactions Analysis

Azetidines have been reported to have unique reactivity that can be triggered under appropriate reaction conditions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 255.29 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Functional Derivatives

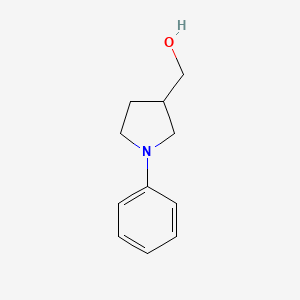

- 1-Tosylazetidine-3-carboxylic acid and its derivatives have been utilized in various synthetic processes. For instance, the sodium methoxide-catalyzed cyclization of methyl α-tosylamino-γ-chlorobutyrate yields methyl 1-tosylazetidine-2-carboxylate, which can be further converted to the corresponding carboxylic acid and carbinol. This demonstrates the chemical's role in forming functional derivatives for further chemical synthesis (Chen, Sanjiki, Kato, & Ohta, 1967).

Ring-opening Reactions

- Lewis acid-mediated ring-opening reactions of this compound derivatives, specifically 2-aryl-N-tosylazetidines, have been extensively studied. These reactions afford various 1,3-amino ethers with excellent yields and good enantiomeric excess. This highlights the compound's potential in producing amino ethers through regioselective ring-opening (Ghorai, Das, & Shukla, 2007).

Preparation of Gamma-Unsaturated-Beta-Amino Acids

- The Cu(OTf)2-mediated ring-opening of 2-aryl-N-tosylazetidines, followed by a rearrangement process, has been applied in synthesizing gamma-unsaturated-beta-amino acids. This illustrates the compound's use in creating complex amino acids with high enantiomeric excess, showcasing its versatility in organic synthesis (Ghorai, Kumar, & Das, 2007).

Cycloaddition Reactions

- 2-Aryl-N-tosylazetidines, which can be derived from this compound, have been used in formal [4 + 2] cycloaddition reactions with nitriles. This provides an efficient synthetic route to substituted tetrahydropyrimidines, revealing the compound's utility in creating complex heterocyclic structures (Prasad, Bisai, & Singh, 2004).

Generation of N-Substituted-3-Azetidinylidenecarbenes

- Research has also explored the generation of N-substituted-3-azetidinylidenecarbenes from base-promoted reactions involving derivatives of this compound. This highlights its role in forming reactive intermediates, contributing to the study of carbene chemistry and its applications (Marchand et al., 1996).

Safety and Hazards

Zukünftige Richtungen

Azetidines have seen remarkable advances in their chemistry and reactivity . The review of these advances is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Future directions include using azetidines as motifs in drug discovery, polymerization, and chiral templates .

Wirkmechanismus

Target of Action

Azetidines, the class of compounds to which it belongs, are known to be important in organic synthesis and medicinal chemistry .

Mode of Action

The reactivity of azetidines, the class of compounds to which it belongs, is driven by a considerable ring strain . This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines are known to be used as motifs in drug discovery, polymerization, and chiral templates .

Result of Action

The unique reactivity of azetidines due to their ring strain can lead to various outcomes depending on the reaction conditions .

Action Environment

The reactivity of azetidines can be triggered under appropriate reaction conditions , suggesting that the environment could play a role in their action.

Biochemische Analyse

Cellular Effects

Given the reactivity of azetidines, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that azetidines can undergo various transformations, including nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . These transformations could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given the reactivity of azetidines, it is plausible that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-8-2-4-10(5-3-8)17(15,16)12-6-9(7-12)11(13)14/h2-5,9H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGBBXJGLBGHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601806 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92993-58-3 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

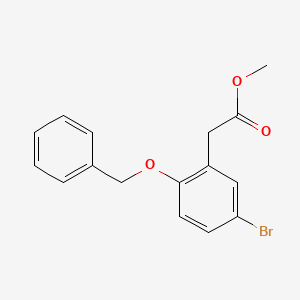

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1612678.png)

![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1612689.png)

![3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1612692.png)

![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1612693.png)